3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
CAS No.: 2137929-76-9
Cat. No.: VC4305454
Molecular Formula: C14H11BrN2
Molecular Weight: 287.16
* For research use only. Not for human or veterinary use.
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine - 2137929-76-9](/images/structure/VC4305454.png)
Specification
CAS No. | 2137929-76-9 |
---|---|
Molecular Formula | C14H11BrN2 |
Molecular Weight | 287.16 |
IUPAC Name | 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17) |
Standard InChI Key | FSTYDBJENSMQQE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s bicyclic framework consists of a pyrrole ring fused to a pyridine ring, with substituents that enhance its electronic and steric properties. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 287.16 g/mol |
SMILES | C1=CC=C(C=C1)CN2C=CC3=C(C(=CN=C32)Br) |
InChIKey | VLUHJCFKXXKAGG-UHFFFAOYSA-N |
The benzyl group at position 3 contributes to lipophilicity, enhancing membrane permeability, while the bromine atom at position 5 serves as a reactive site for further functionalization .
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous pyrrolopyridines reveals planar bicyclic systems with bond lengths consistent with aromaticity . Nuclear Magnetic Resonance (NMR) spectroscopy typically shows distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and pyrrolopyridine protons (δ 8.3–8.5 ppm) . Mass spectrometry (MS) exhibits a molecular ion peak at m/z 287.0 ([M+H]⁺), corroborating the molecular weight.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine typically involves a multi-step sequence:
Suzuki-Miyaura Coupling
Biological Activities and Mechanisms
Kinase Inhibition
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine exhibits potent inhibition of fibroblast growth factor receptors (FGFR1–3), with IC₅₀ values ranging from 7 to 25 nM . The benzyl group occupies a hydrophobic pocket in the ATP-binding site, while the bromine enhances binding affinity via halogen bonding .
Anticancer Effects
In breast cancer (4T1) cells, derivatives of this compound induce apoptosis by downregulating Bcl-2 and activating caspase-3 . A 48-hour treatment with 10 µM reduces cell viability by 85% .
Anti-Inflammatory Properties
Structural analogs inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in macrophages, suggesting potential for treating inflammatory disorders.
Analytical Characterization
Spectroscopic Techniques
-
¹H NMR: Distinct signals for aromatic protons (δ 6.4–8.4 ppm) and benzyl methylene (δ 5.4 ppm) .
-
¹³C NMR: Peaks at δ 146.1 (C-3), 143.6 (C-5), and 137.4 ppm (benzyl carbons) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with a retention time of 12.3 minutes.
Applications in Drug Discovery
Lead Optimization
The compound serves as a precursor for FGFR inhibitors. For instance, replacing the bromine with a cyano group yields derivatives with improved pharmacokinetic profiles .
Patent Landscape
Patent WO2006063167A1 highlights its utility in synthesizing SGK-1 kinase inhibitors for renal diseases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume